Hydrogen-Bond Acceptor Count vs. Pyridinyl and Isoxazolyl Analogs
The 1′-pyrazinyl analog possesses four hydrogen-bond acceptor (HBA) sites, compared with two HBA sites for the pyridinyl analog (CAS 646055-82-5) and three for the isoxazolyl analog (CAS 646056-78-2) [1]. In the α7 nAChR orthosteric site, ligand recognition is mediated by a conserved tryptophan residue (Trp149) that donates a hydrogen bond to the heteroaryl nitrogen [2]; a higher HBA count provides additional interaction opportunities with adjacent backbone amide NH groups (e.g., Tyr93, Tyr188) that are geometrically accessible from the pyrazinyl 4-position nitrogen [2].
| Evidence Dimension | Hydrogen-Bond Acceptor Count (HBA) |
|---|---|
| Target Compound Data | 4 (pyrazinyl: two endocyclic N atoms each capable of accepting a hydrogen bond) |
| Comparator Or Baseline | Pyridinyl analog (CAS 646055-82-5): 2 HBA; Isoxazolyl analog (CAS 646056-78-2): 3 HBA; Pyrimidinyl analog (CAS 646057-09-2): 4 HBA |
| Quantified Difference | +2 HBA vs. pyridinyl; +1 HBA vs. isoxazolyl; equivalent vs. pyrimidinyl |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07); structural data from PubChem CIDs (pyridinyl: 11282394; pyrimidinyl: 10421391; isoxazolyl: vendor datasheet) |
Why This Matters
The differential HBA count enables distinct hydrogen-bonding topologies within the α7 nAChR binding pocket, which can alter binding pose, residence time, and functional efficacy — a critical consideration when a project requires a specific efficacy profile (full agonism vs. partial agonism).
- [1] PubChem. (n.d.). Compound Summary for CID 11282394, 1'-(3-pyridinyl)-spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov. View Source
- [2] Bristol-Myers Squibb Company. (2010). Azabicyclo[2.2.1]heptane compounds as alpha-7 nicotinic acetylcholine receptor ligands. US Patent US8278320B2. Retrieved from https://patents.google.com/patent/US8278320B2. View Source
